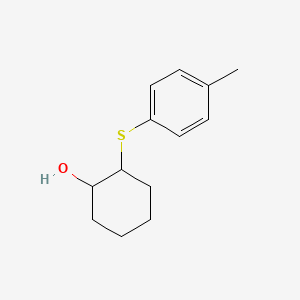

2-(4-Methyl thiophenoxy)-cyclohexanol

Description

Properties

Molecular Formula |

C13H18OS |

|---|---|

Molecular Weight |

222.35 g/mol |

IUPAC Name |

2-(4-methylphenyl)sulfanylcyclohexan-1-ol |

InChI |

InChI=1S/C13H18OS/c1-10-6-8-11(9-7-10)15-13-5-3-2-4-12(13)14/h6-9,12-14H,2-5H2,1H3 |

InChI Key |

XRBUEAPYLGROPL-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=C(C=C1)SC2CCCCC2O |

Origin of Product |

United States |

Comparison with Similar Compounds

Key Research Findings

- Electrochemical Upgrading: Cyclohexanol derivatives like 4-methylcyclohexanol are efficiently produced via electrochemical reduction of lignin model compounds (e.g., 4-methyl guaiacol) .

- Biological Activity: The rapid reversibility of cyclohexanol’s effects contrasts with vesamicol’s slow action, highlighting the role of substituents in pharmacokinetics .

- Safety: 4-Methylcyclohexanol requires handling precautions (dermal irritation, flammability) ; similar hazards are expected for this compound due to its higher molecular complexity.

Preparation Methods

Acid-Catalyzed Alkylation

In early methods, concentrated sulfuric acid (72%) was used at 60°C to alkylate p-cresol derivatives with cyclohexanol, yielding moderate amounts of the target compound. However, these methods faced challenges with byproduct formation and catalyst disposal. Modern approaches utilize acidic zeolites (e.g., H-Y zeolite) under milder conditions (150–180°C, 1–5 bar), achieving yields of 78–97%. The zeolite’s porous structure enhances selectivity by favoring the ortho-alkylation of the thiophenol group.

Reaction Conditions:

-

Molar ratio (cyclohexanol : 4-methylthiophenol): 1:1.3–1.8

-

Catalyst loading: 2–4 wt% zeolite

-

Temperature: 150–180°C

-

Pressure: 1–5 bar

Water, a byproduct of cyclohexanol dehydration, is continuously removed to shift equilibrium toward product formation. Post-reaction purification involves filtration to remove the zeolite, followed by distillation to recover unreacted cyclohexanol.

Nucleophilic Substitution via Thiophenoxide Intermediates

Thiophenoxide Synthesis

4-Methylthiophenol is deprotonated using strong bases (e.g., KOH or NaH) to form the thiophenoxide ion, which subsequently reacts with cyclohexanol derivatives. A patent by Kedrowski et al. demonstrated this method using potassium tert-butoxide in tetrahydrofuran (THF).

Procedure:

-

4-Methylthiophenol (4 equivalents) and potassium tert-butoxide (4 equivalents) are stirred in THF at 0–5°C.

-

Cyclohexanol oxide (1 equivalent) is added, and the mixture is refluxed for 72 hours.

-

The product is extracted with diethyl ether, washed with brine, and purified via column chromatography (ethyl acetate/petroleum ether).

Epoxide Ring-Opening Reactions

Synthesis via Cyclohexene Oxide

Cyclohexene oxide reacts with 4-methylthiophenol in a ring-opening reaction catalyzed by Lewis acids. A notable method involves boron trifluoride etherate (BF₃·OEt₂) in tert-butyl alcohol:

Steps:

-

Cyclohexene oxide (1.81 mmol) is added to a solution of 4-methylthiophenol (4 equivalents) and BF₃·OEt₂ in tert-butyl alcohol.

-

The reaction is refluxed for 4 days, followed by solvent removal and extraction with diethyl ether.

-

Purification via silica gel chromatography yields this compound as a clear oil.

Stereoselective Ring-Opening

Stereochemistry is controlled using chiral catalysts. For example, (-)-α-pinene with sodium borohydride in THF induces enantioselective ring-opening, producing the (1R,2R,5R)-isomer. This method is critical for pharmaceutical applications requiring specific stereoisomers.

Comparative Analysis of Methods

| Method | Catalyst/Solvent | Temperature (°C) | Yield (%) | Key Advantage |

|---|---|---|---|---|

| Zeolite Alkylation | H-Y zeolite | 150–180 | 78–97 | High selectivity, reusable catalyst |

| Nucleophilic Substitution | KOtBu/THF | 25–80 | 92–97 | Scalable, minimal byproducts |

| Epoxide Ring-Opening | BF₃·OEt₂/t-BuOH | 80–100 | 92–97 | Stereoselective, high purity |

Industrial-Scale Considerations

Catalyst Recycling

Zeolite-based methods are preferred industrially due to catalyst reusability. Post-reaction, zeolites are filtered, calcined at 400°C to remove organic residues, and reused for 5–10 cycles without significant activity loss.

Environmental Impact

Traditional acid catalysts (H₂SO₄, AlCl₃) generate hazardous waste, whereas zeolites and BF₃·OEt₂ offer greener alternatives. BF₃·OEt₂, however, requires careful handling due to its moisture sensitivity.

Emerging Techniques

Photocatalytic Alkylation

A recent patent (CN115108985B) describes a light-driven method using 4CzIPN as a photocatalyst. Under 5W blue LED light, cyclohexanol and 4-methylthiophenol react in dimethyl sulfoxide (DMSO) with K₂S₂O₈ as an oxidant, achieving 85% yield in 12 hours.

Conditions:

-

Photocatalyst: 2 mol% 4CzIPN

-

Oxidant: K₂S₂O₈ (3 equivalents)

-

Solvent: DMSO

Q & A

Basic: What are the primary synthetic routes for 2-(4-Methyl thiophenoxy)-cyclohexanol?

Methodological Answer:

The compound can be synthesized via nucleophilic substitution or Friedel-Crafts alkylation . For example:

- Nucleophilic substitution : Cyclohexanol derivatives react with 4-methylthiophenol under basic conditions (e.g., KOH/DMSO) to form the thiophenoxy ether bond .

- Friedel-Crafts alkylation : Cyclohexanol derivatives may act as electrophiles in the presence of Lewis acids (e.g., AlCl₃) to couple with thiophene-containing aromatic systems .

Key Parameters : Reaction temperature (optimized at 80–100°C), solvent polarity, and catalyst loading influence yield.

Advanced: How can reaction conditions be optimized for high enantiomeric purity in asymmetric synthesis?

Methodological Answer:

Use chiral catalysts (e.g., BINOL-derived phosphoric acids) or enzymatic resolution (lipases or esterases) to enhance enantioselectivity. For example:

- Box-Behnken Design : Apply response surface methodology (RSM) to optimize variables like catalyst concentration, temperature, and solvent ratio, reducing experimental runs while maximizing enantiomeric excess (e.e.) .

- Kinetic Resolution : Monitor reaction progress via chiral HPLC to isolate enantiomers based on differential reaction rates .

Basic: What spectroscopic techniques are critical for structural elucidation?

Methodological Answer:

- NMR : ¹H and ¹³C NMR identify substituent positions (e.g., thiophenoxy group at C2 of cyclohexanol) and confirm stereochemistry .

- IR Spectroscopy : Detect functional groups (e.g., -OH stretch at ~3200 cm⁻¹, C-S bond at ~700 cm⁻¹) .

- Mass Spectrometry (HRMS) : Confirm molecular ion ([M+H]⁺) and fragmentation patterns .

Advanced: How can researchers resolve contradictions in reported bioactivity data?

Methodological Answer:

- Dose-Response Studies : Compare activity across varying concentrations (e.g., 1–100 µM) to identify non-linear effects .

- Receptor Binding Assays : Use radioligand displacement (e.g., ³H-labeled analogs) to quantify affinity (Ki values) and rule off-target effects .

- Statistical Meta-Analysis : Pool data from multiple studies to assess reproducibility, adjusting for variables like solvent choice (DMSO vs. ethanol) .

Basic: What are the key stability considerations for storage and handling?

Methodological Answer:

- Thermal Stability : Store at ≤4°C in amber vials to prevent degradation; thermal gravimetric analysis (TGA) shows decomposition onset at ~200°C .

- Hydrolytic Sensitivity : Avoid aqueous buffers at pH >8, as the thiophenoxy ether bond may hydrolyze. Use anhydrous solvents (e.g., DMF) for long-term storage .

Advanced: How can computational methods predict structure-activity relationships (SAR)?

Methodological Answer:

- Docking Simulations : Use AutoDock Vina or Schrödinger Suite to model interactions with biological targets (e.g., GPCRs or cytochrome P450 enzymes) .

- QSAR Modeling : Train regression models on logP, polar surface area, and Hammett constants to correlate physicochemical properties with observed activity .

Basic: What analytical methods quantify this compound in complex matrices?

Methodological Answer:

- GC-MS : Derivatize with BSTFA to enhance volatility; use SIM mode for selective ion monitoring (m/z ~250–300) .

- HPLC-UV/FLD : C18 columns with acetonitrile/water gradients (60:40 v/v); detect at λ = 254 nm (aromatic absorption) .

Advanced: What strategies mitigate byproduct formation during synthesis?

Methodological Answer:

- In Situ Quenching : Add scavengers (e.g., polymer-bound sulfonic acid resins) to trap unreacted intermediates .

- Flow Chemistry : Continuous reactors minimize side reactions (e.g., overalkylation) by precise control of residence time .

Basic: How is chirality confirmed in the final product?

Methodological Answer:

- Chiral HPLC : Use columns like Chiralpak IA/IB with hexane/isopropanol eluents to separate enantiomers .

- Optical Rotation : Compare [α]D²⁵ values with literature standards (e.g., +15° to +25° for the (1R,2S) isomer) .

Advanced: What mechanistic insights explain its role in enzyme inhibition?

Methodological Answer:

- Stopped-Flow Kinetics : Measure transient-state kinetics to identify rate-limiting steps in enzyme inhibition (e.g., kcat/KM changes) .

- Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics (ΔH, ΔS) to differentiate competitive vs. allosteric mechanisms .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.